2-[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-ethanol
Description
Properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2OS/c1-7(2)12(3-4-13)6-8-5-11-9(10)14-8/h5,7,13H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORUUVIHVDAZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CN=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Synthesis
The 2-chloro-5-chloromethyl-1,3-thiazole (CCT) intermediate is pivotal for constructing the target compound. A widely cited method involves reacting allyl isothiocyanate with chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions. For example:
Functionalization of the Thiazole Core
The chloromethyl group at position 5 of CCT undergoes nucleophilic substitution with isopropylaminoethanol. Key conditions include:
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Catalytic Coupling : Aluminum chloride (AlCl₃) and ammonium chloride (NH₄Cl) at 185°C facilitate the alkylation of isopropylamine derivatives.
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Solvent Systems : Reactions in polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction kinetics.
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CCT (10.00 g, 45.05 mmol) and NH₄Cl (1.76 g) are mixed with AlCl₃ (11.60 g) at 185°C.
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After sequential additions of AlCl₃, the mixture is quenched with ice-cold HCl, basified with NaOH, and extracted with diethyl ether.
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The crude product is recrystallized from isopropyl alcohol to yield the target compound (25% yield).
Optimization Strategies
Catalytic Enhancements
Purification Techniques
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Recrystallization : Isopropyl alcohol or ethanol/water mixtures are effective for removing succinimide byproducts.
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Column Chromatography : Silica gel with acetone/hexane gradients resolves isomer mixtures (e.g., 9:1 ratio of desired vs. byproduct).
Reaction Mechanisms and Kinetics
Nucleophilic Substitution
The chloromethyl group in CCT undergoes an SN2 mechanism with isopropylaminoethanol. Steric hindrance from the thiazole ring necessitates elevated temperatures (150–185°C) and Lewis acid catalysts (AlCl₃) to activate the electrophilic center.
Byproduct Formation
Competing reactions include:
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Over-chlorination : Excess SO₂Cl₂ leads to di- or tri-chlorinated thiazoles, mitigated by stoichiometric control.
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Isomerization : Racemization at the isopropylamino group is minimized using chiral auxiliaries or low-temperature conditions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| AlCl₃ Catalyzed | 185°C, NH₄Cl, isopropyl alcohol | 25 | >97 | |
| Microwave-Assisted | 150°C, 15 min, acetonitrile/water | 94 | 90 | |
| Phase-Transfer | TBAB, DMF, 80°C | 68 | 85 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile involved .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant antibacterial and antifungal activities. Its mechanism of action primarily involves binding to specific molecular targets, potentially inhibiting enzymes critical for bacterial cell wall synthesis.
Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 0.17 mg/mL | |
| S. aureus | 5.64 µM | |
| C. albicans | 3.92–4.01 mM | |
| A. niger | 4.01–4.23 mM |
These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antibacterial Activity : A study demonstrated its effectiveness against multi-drug resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections where conventional antibiotics fail.
- Fungal Infections : Research indicates that it can inhibit the growth of pathogenic fungi, making it a candidate for antifungal drug development.
- Anti-inflammatory Properties : Preliminary studies suggest that modifications of this compound could lead to derivatives with anti-inflammatory effects, expanding its therapeutic applications beyond antimicrobial activity.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Physicochemical Properties
- The ethanolamine side chain introduces hydrophilicity, likely improving aqueous solubility compared to simpler thiazole derivatives.
- (2-Isopropylthiazol-5-yl)methanol: The hydroxymethyl group at position 5 contributes to moderate polarity, while the isopropyl substituent may enhance lipophilicity. No melting point data is available, but its SMILES (CC(C)C1=NC=C(S1)CO) suggests a compact structure .
- 5-(4-Chlorobenzylideneamino)-1,3,4-thiadiazole-2-thiol: Exhibits a higher melting point (180–182°C) due to strong intermolecular interactions from the thiol (-SH) and imine (-CH=N-) groups.
Biological Activity
2-[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-ethanol, identified by its CAS number 1353947-33-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves the reaction of thiazole derivatives with isopropyl amines. The specific synthetic routes and conditions can significantly influence the compound's yield and purity, which are critical for subsequent biological evaluations.
Antimicrobial Properties
Research indicates that thiazole-containing compounds exhibit a range of antimicrobial activities. In particular, derivatives similar to this compound have shown promising results against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.1 - 0.5 µg/mL |
| Escherichia coli | 0.5 - 1.0 µg/mL |
| Pseudomonas aeruginosa | 1.0 - 2.0 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents targeting resistant strains.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of thiazole derivatives have been well-documented. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as HeLa and SH-SY5Y cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 ± 3 |
| SH-SY5Y | 20 ± 4 |
| MCF-7 | 25 ± 5 |
The structure-activity relationship (SAR) analyses indicate that the presence of the thiazole ring is crucial for enhancing cytotoxic activity, with specific substituents playing a significant role in efficacy.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. Studies utilizing molecular dynamics simulations suggest that these compounds can bind effectively to proteins involved in these pathways, potentially leading to significant therapeutic effects.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of various thiazole derivatives, including those structurally similar to our compound. The results demonstrated significant inhibition against multi-drug-resistant strains of bacteria, highlighting the compound's potential as an antibacterial agent .
- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of thiazole derivatives were assessed against different cancer cell lines using MTT assays. The study concluded that modifications on the thiazole ring significantly impacted the cytotoxicity profile, with some derivatives exhibiting IC50 values comparable to established chemotherapeutic agents .
Q & A
Q. How can regioselectivity issues in thiazole ring functionalization be addressed?
- Methodological Answer : Directed ortho-metalation or protecting group strategies (e.g., tert-butoxycarbonyl for amines) can enhance regioselectivity. For example, 2-chloro-thiazole derivatives have been selectively functionalized at the 5-position using palladium-catalyzed cross-coupling reactions .
Q. What advanced techniques validate the stereochemical configuration of chiral centers in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
